An In-depth Technical Guide to the Putative Compound: 4-L-Prolylmorpholine Hydrochloride
An In-depth Technical Guide to the Putative Compound: 4-L-Prolylmorpholine Hydrochloride
A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical and predictive guide to the chemical entity "4-L-Prolylmorpholine hydrochloride." As of the date of this publication, this compound is not a readily cataloged or commercially available substance. The information presented herein is extrapolated from the known chemistry of its constituent moieties, L-proline and morpholine, and is intended for research and development purposes.
Introduction: A Novel Intersection of Privileged Scaffolds
In the landscape of medicinal chemistry, the fusion of well-established pharmacophores often leads to novel molecular entities with intriguing biological potential. This guide explores the theoretical chemical structure, potential physical properties, and a proposed synthetic pathway for 4-L-Prolylmorpholine hydrochloride. This putative compound represents the covalent linkage of L-proline, a unique secondary amino acid crucial for protein secondary structure, and morpholine, a heterocyclic amine widely recognized as a "privileged structure" in drug discovery.[1] The morpholine moiety is a common feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] L-proline and its derivatives are also of significant interest, with their rigidified cyclic structure offering a scaffold for creating conformationally constrained peptides and peptidomimetics.[4]
This guide is structured to provide a comprehensive theoretical framework for the synthesis and characterization of this novel compound, empowering researchers to explore its potential applications.
Predicted Chemical Structure and Properties
The proposed structure of 4-L-Prolylmorpholine hydrochloride is the hydrochloride salt of the amide formed between the carboxyl group of L-proline and the secondary amine of morpholine.
Table 1: Predicted Physicochemical Properties of 4-L-Prolylmorpholine Hydrochloride
| Property | Predicted Value |
| Molecular Formula | C9H17ClN2O2 |
| Molecular Weight | 220.70 g/mol |
| IUPAC Name | (2S)-1-(morpholin-4-yl)pyrrolidine-2-carboxamide hydrochloride |
| CAS Number | Not Assigned |
| Appearance | White to off-white crystalline solid |
| Solubility | Expected to be soluble in water, methanol, and DMSO. |
| Melting Point | Predicted to be in the range of 150-200°C (decomposition likely) |
| pKa | The proline nitrogen will be protonated, with an estimated pKa around 8-9. |
Proposed Synthetic Pathway
The synthesis of 4-L-Prolylmorpholine hydrochloride can be envisioned through a standard peptide coupling reaction, followed by deprotection and salt formation. A common approach would involve the use of a Boc-protected L-proline to prevent self-coupling and to activate the carboxylic acid for amidation with morpholine.
Experimental Protocol: Synthesis of 4-L-Prolylmorpholine Hydrochloride
Step 1: Boc-L-Proline Activation and Coupling with Morpholine
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To a solution of Boc-L-proline (1 equivalent) in dichloromethane (DCM) at 0°C, add a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
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Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.
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Add morpholine (1.2 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
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Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-4-L-Prolylmorpholine.
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Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
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Dissolve the purified Boc-4-L-Prolylmorpholine in a minimal amount of a suitable solvent such as dioxane or diethyl ether.
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Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.
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Stir the mixture at room temperature for 1-4 hours.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-L-Prolylmorpholine hydrochloride.
Caption: Proposed synthetic workflow for 4-L-Prolylmorpholine hydrochloride.
Predicted Spectroscopic Data
¹H NMR:
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The morpholine protons are expected to appear as two multiplets in the range of 3.5-3.8 ppm.
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The proline ring protons will likely show complex multiplets between 1.8 and 3.5 ppm.
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The alpha-proton of the proline ring is expected to be a multiplet around 4.2-4.5 ppm.
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The NH2+ proton on the proline nitrogen would likely be a broad singlet, and its chemical shift would be concentration and solvent dependent.
¹³C NMR:
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The carbonyl carbon of the amide is expected around 170-175 ppm.
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The carbons of the morpholine ring should appear in the range of 45-70 ppm.
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The carbons of the proline ring will likely be found between 25 and 60 ppm.
IR Spectroscopy:
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A strong carbonyl stretch for the amide is expected around 1630-1680 cm⁻¹.
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An N-H stretch for the protonated amine should be visible as a broad band in the range of 2500-3000 cm⁻¹.
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C-N and C-O stretches will also be present in the fingerprint region.
Mass Spectrometry (ESI+):
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The parent ion [M+H]⁺ would be expected at m/z corresponding to the molecular weight of the free base (C9H16N2O2 + H⁺).
Potential Applications in Drug Discovery
The unique structural combination of L-proline and morpholine suggests several potential avenues for research and drug development:
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CNS-active Agents: The morpholine ring is known to be a valuable scaffold for central nervous system (CNS) drug candidates due to its ability to improve blood-brain barrier permeability.[2] The conformational rigidity of the proline ring could be exploited to design ligands for specific CNS receptors.
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Peptidomimetics: As a dipeptide mimic, 4-L-Prolylmorpholine hydrochloride could be incorporated into larger peptide sequences to induce specific secondary structures or to improve resistance to enzymatic degradation.
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Novel Scaffolds for Library Synthesis: This compound could serve as a versatile building block for the synthesis of diverse chemical libraries for high-throughput screening against various biological targets.
Safety and Handling
As 4-L-Prolylmorpholine hydrochloride is a novel compound, a specific safety data sheet is not available. However, based on its constituent parts and related compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a fume hood.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.[4]
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Fire Safety: While not expected to be highly flammable, keep away from sources of ignition.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. MORPHOLINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 5. Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
